4,5-Diamino-2-chlorobenzonitrile 4,5-Diamino-2-chlorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 497147-90-7
VCID: VC0042569
InChI: InChI=1S/C7H6ClN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2
SMILES: C1=C(C(=CC(=C1N)N)Cl)C#N
Molecular Formula: C7H6ClN3
Molecular Weight: 167.596

4,5-Diamino-2-chlorobenzonitrile

CAS No.: 497147-90-7

Cat. No.: VC0042569

Molecular Formula: C7H6ClN3

Molecular Weight: 167.596

* For research use only. Not for human or veterinary use.

4,5-Diamino-2-chlorobenzonitrile - 497147-90-7

Specification

CAS No. 497147-90-7
Molecular Formula C7H6ClN3
Molecular Weight 167.596
IUPAC Name 4,5-diamino-2-chlorobenzonitrile
Standard InChI InChI=1S/C7H6ClN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2
Standard InChI Key UWSZKJXTQGXNCK-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1N)N)Cl)C#N

Introduction

4,5-Diamino-2-chlorobenzonitrile is an organic compound with the chemical formula C7H6ClN3 and a molecular weight of 167.6 g/mol . It is a derivative of benzonitrile, featuring two amino groups and a chlorine atom attached to the benzene ring. This compound is of interest in various fields, including chemistry and pharmaceutical research, due to its unique structure and potential applications.

Chemical Applications

This compound can serve as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactivity makes it useful for various chemical transformations, including substitution and reduction reactions.

Biological Applications

While specific biological applications of 4,5-Diamino-2-chlorobenzonitrile are not extensively documented, compounds with similar structures are investigated for their potential in medicinal chemistry, including antimicrobial and anticancer research. The amino groups and halogen atoms in such compounds can interact with biological targets, influencing enzyme activity or receptor binding.

Safety and Handling

Handling 4,5-Diamino-2-chlorobenzonitrile requires caution due to potential hazards associated with its chemical properties. Safety data sheets recommend appropriate protective measures, including gloves and eye protection, when handling this compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator